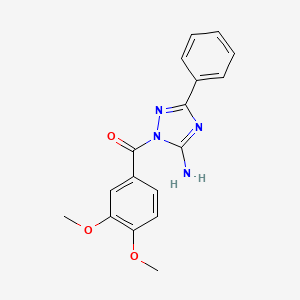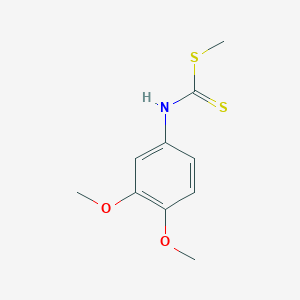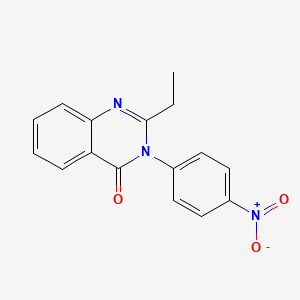![molecular formula C17H19NO2S B5694571 N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)
N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act as a monoamine oxidase inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. However, this compound has also been found to have neuroprotective effects in certain situations, such as in the presence of antioxidants.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in animal models, which can be useful for studying the pathophysiology of Parkinson's disease. However, this compound also has limitations, including its potential toxicity and the fact that it does not fully replicate the pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide. One direction is to continue to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Another direction is to study its potential use as a drug for other medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with 4-methylthiophenol in the presence of a base, followed by the reaction with 3-bromopropionyl chloride. Another method involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenylthioacetic acid in the presence of a dehydrating agent.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide has been widely studied in scientific research due to its potential applications in various fields. In medicine, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a drug to treat various medical conditions. In biochemistry, this compound has been studied for its potential use in the synthesis of other compounds.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-3-9-16(10-4-13)21-12-11-17(19)18-14-5-7-15(20-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZORYPZNPUSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)